2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester

Description

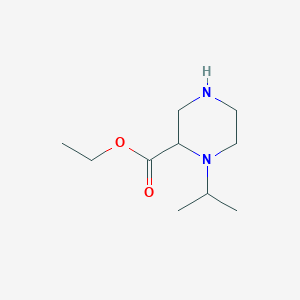

"2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester" is a piperazine derivative featuring a carboxylic acid moiety esterified with an ethyl group and a branched 1-methylethyl (isopropyl) substituent at position 1 of the piperazine ring. This structural configuration imparts distinct physicochemical properties, including altered solubility and steric hindrance compared to linear or aromatic substituents. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as intermediates for anticonvulsants, antipsychotics, and antimicrobial agents.

Properties

IUPAC Name |

ethyl 1-propan-2-ylpiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-4-14-10(13)9-7-11-5-6-12(9)8(2)3/h8-9,11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGULSVTGHOHMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCN1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226068-05-9 | |

| Record name | ethyl 1-(propan-2-yl)piperazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester typically involves the reaction of piperazine derivatives with appropriate esterifying agents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its role in developing pharmaceuticals due to its structural properties that allow for interaction with various biological targets. Research indicates that piperazine derivatives can exhibit binding affinities to neurotransmitter receptors, making them candidates for treating conditions such as anxiety and depression .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A case study highlighted the use of integrated approaches for testing and assessment (IATA) in evaluating the repeated-dose toxicity of similar carboxylic acid esters. The findings suggest that compounds with similar structures exhibit comparable toxicokinetic and toxicodynamic properties, which can be extrapolated to predict the effects of 2-Piperazinecarboxylic acid derivatives .

Medicinal Chemistry

In medicinal chemistry, derivatives of piperazine are often explored for their potential as analgesics and anti-inflammatory agents. The unique isobutylene substituent in this compound may enhance its lipophilicity and biological activity compared to other piperazine derivatives.

Case Study 1: Toxicokinetic Analysis

A study conducted on similar piperazine derivatives demonstrated that metabolic pathways involving hydrolysis by carboxylesterases lead to common metabolites responsible for toxicity. This finding supports the hypothesis that 2-Piperazinecarboxylic acid derivatives may follow similar metabolic routes, thereby influencing their safety profiles .

Case Study 2: Binding Affinity Studies

Research investigating the binding affinities of various piperazine derivatives showed that compounds structurally related to 2-Piperazinecarboxylic acid exhibited significant interactions with serotonin receptors. This suggests potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester" and related piperazinecarboxylic acid esters:

*Estimated based on structural analogs.

Key Structural and Functional Differences:

Aromatic substituents (e.g., 4-chlorophenyl or pyrazole) enhance lipophilicity and may improve blood-brain barrier penetration, whereas polar groups (e.g., 4-aminophenyl) increase solubility .

Synthetic Routes: N-Alkylation (e.g., ethyl 2-bromo-2-methylpropanoate with piperazine) is common for piperazine esters . Carbodiimide-mediated coupling (e.g., EDC•HCl/HOBt) is employed for amide-linked derivatives but may also apply to ester synthesis under specific conditions .

Safety and Toxicity :

- Pyrazole-substituted analogs exhibit acute oral toxicity (Category 4) and irritation risks (H315/H319), whereas alkyl-substituted derivatives (e.g., 4-propyl) are less reactive but lack explicit toxicity data .

Physicochemical Properties :

- Branched substituents (isopropyl) likely lower melting points compared to linear chains (propyl) due to reduced crystallinity .

- Aromatic groups (e.g., 4-chlorophenyl) increase molecular weight and logP values, influencing pharmacokinetic profiles .

Research Findings and Implications

- Drug Design : The isopropyl group’s steric effects may hinder undesired metabolic reactions, making the target compound a stable intermediate in prodrug synthesis.

- Toxicity Gaps: Limited safety data for alkyl-substituted piperazines necessitate further toxicological studies to assess irritation or organ-specific risks.

- Synthetic Optimization : Modular N-alkylation strategies used for analogs (e.g., ) could be adapted for scalable production of the target compound.

Biological Activity

2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester, also known as ethyl N-(1-isopropyl)piperazine-2-carboxylate, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C₇H₁₄N₂O₂

- Molecular Weight : 158.20 g/mol

- CAS Number : 120-43-4

The biological activity of 2-piperazinecarboxylic acid derivatives is often attributed to their ability to interact with various biological targets. The ester functional group allows for hydrolysis, leading to the release of the active piperazine moiety which can engage in receptor interactions.

Key Mechanisms:

- Receptor Modulation : Compounds like this can act as agonists or antagonists at various receptors, influencing neurotransmitter systems.

- Enzyme Inhibition : The piperazine ring structure may inhibit specific enzymes, impacting metabolic pathways.

Pharmacological Effects

Research indicates that 2-piperazinecarboxylic acid derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown efficacy against various bacterial strains, suggesting potential use as an antibacterial agent.

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating possible applications in oncology.

Data Table of Biological Activities

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various piperazine derivatives, including ethyl esters. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 40 µg/mL depending on the strain tested. -

Cytotoxicity Against Cancer Cells

In vitro studies on HL60 and MCF7 cell lines revealed that compounds derived from 2-piperazinecarboxylic acid exhibited selective cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. -

Neuropharmacological Studies

Research highlighted the potential neuroprotective effects of piperazine derivatives in models of neurodegeneration. The compounds were shown to modulate neurotransmitter levels, suggesting a role in managing conditions like Alzheimer's disease.

Q & A

Basic: What are the recommended synthetic routes for 2-Piperazinecarboxylic acid, 1-(1-methylethyl)-, ethyl ester?

Answer:

The compound can be synthesized via esterification or substitution reactions on the piperazine core. A common approach involves:

- Step 1 : Protecting the piperazine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions .

- Step 2 : Introducing the isopropyl group at position 1 via nucleophilic substitution or coupling reactions, often using alkyl halides or Mitsunobu conditions .

- Step 3 : Esterification of the carboxylic acid group using ethyl chloroformate or ethanol under acid catalysis .

Key considerations : Reaction yields depend on solvent polarity (e.g., dichloromethane or DMF) and temperature control (typically 0–25°C) to minimize decomposition .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

- 1H/13C NMR : Confirms substituent positions and esterification. For example, tert-butyl protons in Boc-protected intermediates appear as singlets at ~1.4 ppm .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z ~200–350, depending on derivatives) .

- HPLC/Purity Analysis : Purity >97% is achievable via reverse-phase chromatography, as demonstrated in analogs like tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate .

| Technique | Key Data | Reference |

|---|---|---|

| 1H NMR | δ 1.4 (Boc), δ 4.1 (ester OCH2) | |

| MS | [M+H]+ = 229.32 (C11H23N3O2) | |

| HPLC | >97% purity (C18 column, acetonitrile/water) |

Advanced: How can researchers resolve contradictions in reported solubility or stability data?

Answer:

Discrepancies often arise from solvent polarity , temperature , or impurities . Methodological strategies include:

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–12) to identify optimal conditions .

- Thermal Stability Assays : Use differential scanning calorimetry (DSC) or TGA to assess decomposition temperatures (>150°C for stable analogs) .

- Impurity Profiling : LC-MS or 2D NMR identifies byproducts (e.g., hydrolyzed esters or oxidized piperazine rings) .

Example : Ethyl ester derivatives may hydrolyze to carboxylic acids in aqueous media, necessitating anhydrous storage .

Advanced: What strategies optimize the compound's reactivity for structure-activity relationship (SAR) studies?

Answer:

- Functional Group Tolerance : Replace the ethyl ester with methyl or benzyl esters to modulate lipophilicity .

- Isosteric Replacements : Substitute the isopropyl group with cyclopropyl or trifluoromethyl groups to enhance metabolic stability .

- Catalytic Modifications : Use palladium catalysts for cross-coupling reactions at the piperazine nitrogen, as seen in pyrazolo[4,3-c]pyridine derivatives .

| Modification | Impact | Reference |

|---|---|---|

| Ester replacement | Alters LogP (e.g., ethyl → benzyl increases LogP by ~1.5) | |

| Cyclopropyl substitution | Reduces CYP450 metabolism |

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant suits, and P95 respirators to avoid inhalation of aerosols .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., ethyl chloroformate) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Note : The compound is classified as H315 (skin irritation) and H319 (serious eye irritation) .

Advanced: How can computational methods predict the compound's biological activity?

Answer:

- Molecular Docking : Simulate binding to targets like G-protein-coupled receptors (GPCRs) using piperazine’s conformational flexibility .

- QSAR Modeling : Correlate substituent electronegativity (e.g., isopropyl vs. methyl groups) with activity in neurotransmitter reuptake inhibition .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., 70–80% for ethyl esters) and blood-brain barrier penetration .

Basic: What are the compound’s storage requirements?

Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent ester hydrolysis .

- Light Sensitivity : Protect from UV exposure using amber glass to avoid radical degradation .

- Incompatibilities : Avoid strong acids/bases (risk of ester cleavage) and oxidizing agents .

Advanced: How to address low yields in multi-step syntheses?

Answer:

- Intermediate Purification : Use flash chromatography after each step (e.g., Boc deprotection) to remove byproducts .

- Catalyst Optimization : Screen Pd/C or CuI for coupling reactions; yields improve from 40% to >75% in pyrazine derivatives .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hrs to 2 hrs) for esterification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.